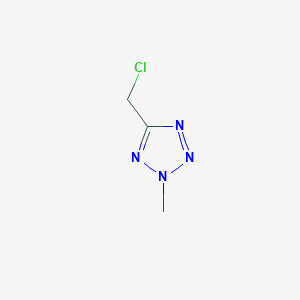

5-(氯甲基)-2-甲基-2H-1,2,3,4-四唑

描述

The compound "5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole" is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted ones, are known for their role as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They are also recognized as non-classical bioisosteres of carboxylic acids in drug design due to their similar acidities but higher lipophilicities and metabolic resistance .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves cyclization reactions, as seen in the formation of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole. For instance, during the cyclization reaction of benzyl alcohol containing amides, unexpected chlorination can occur, yielding novel azoles with chloromethyl groups . Additionally, alkylation reactions with methyl chloromethyl ether under phase-transfer catalysis can lead to the formation of isomeric methoxymethyltetrazoles . The synthesis of 5-(chlorodinitromethyl)-2-methyl-2H-tetrazole, an analog of the compound of interest, demonstrates the reactivity of substituted 5-dinitromethyltetrazoles with diazo compounds, which can be influenced by the nature of the substituents .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is essentially planar. The substituents attached to this ring can significantly influence the overall geometry and properties of the molecule. For example, X-ray crystallography has been used to ascertain the molecular structures of various tetrazole derivatives, revealing details such as the dihedral angles between the phenyl rings and the tetrazole ring, as well as the orientation of substituents .

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including functionalization and reactions with diazo compounds. The functionalization of 5-substituted tetrazoles is challenging due to the potential formation of isomeric disubstituted tetrazoles. However, reactions with high regioselectivity have been reported, which are of interest in the synthesis of more complex molecules . The reaction of 5-dinitromethyltetrazoles with diazoalkanes can yield a variety of products, depending on the substituents present on the tetrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and HRMS, along with computational methods like density functional theory (DFT), are employed to characterize these properties. The vibrational frequencies, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps are among the properties that can be determined experimentally and theoretically . These properties are not only important for understanding the fundamental aspects of the molecules but also for evaluating their potential applications, such as in nonlinear optics (NLO) materials .

科学研究应用

相转移催化和合成应用

在相转移催化条件下,使用氯甲基氯甲醚烷基化5-芳基(杂环基)四唑,包括5-(氯甲基)-2-甲基-2H-1,2,3,4-四唑,会形成异构的甲氧甲基四唑。这种反应在各种有机化合物的合成中具有相关性,突显了这些四唑在有机合成和化学转化中的作用(Myznikov et al., 2004)。

在药物化学中的作用

四唑,包括5-取代的四唑,在药物化学中发挥着重要作用。这些化合物被用作羧酸的生物同位素,具有类似的酸性但具有增加的亲脂性和代谢抵抗力。这种性质使它们在药物设计中具有价值(Roh et al., 2012)。

晶体学和分子对接研究

通过X射线晶体学实现了对各种四唑衍生物的结构表征,包括类似于5-(氯甲基)-2-甲基-2H-1,2,3,4-四唑的衍生物。这些研究对于理解分子相互作用和潜在应用于药理学和材料科学的对接研究至关重要(Al-Hourani et al., 2015)。

合成和反应性

已经探索了四唑衍生物的合成,包括5-(氯甲基)-2-甲基-2H-1,2,3,4-四唑的变体,以及它们与其他化合物(如重氮烷)的反应。这些研究为了解这些化合物在各种化学反应中的反应性和潜在应用提供了见解(Tyrkov & Abdel’rakhim, 2013)。

在高能材料中的应用

研究四唑衍生物,包括与5-(氯甲基)-2-甲基-2H-1,2,3,4-四唑结构相关的化合物,作为高能材料的潜在性。它们的能量性能、对物理刺激的敏感性和结构性质对于开发各种高能应用的新材料具有重要意义(Fischer et al., 2013)。

先进合成技术

对5-取代四唑的研究,包括5-(氯甲基)-2-甲基-2H-1,2,3,4-四唑,涉及到高级合成技术,如超电亲活化。这种方法已被用于实现四唑的区域选择性氢芳基化,扩大了可用于这些化合物的化学转化范围(Lisakova et al., 2016)。

属性

IUPAC Name |

5-(chloromethyl)-2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFXNNJIVZUYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480378 | |

| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |

CAS RN |

55408-14-5 | |

| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。